molecular formula C8H19NO4Si B1591928 N-[3-(Trimethoxysilyl)propyl]acetamide CAS No. 57757-66-1

N-[3-(Trimethoxysilyl)propyl]acetamide

Cat. No. B1591928
CAS RN: 57757-66-1
M. Wt: 221.33 g/mol
InChI Key: JXLQREJGIDQFJP-UHFFFAOYSA-N
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Description

“N-[3-(Trimethoxysilyl)propyl]acetamide” is an organosilane compound . It is a colorless and odorless liquid, soluble in water and most organic solvents.


Synthesis Analysis

The synthesis of “N-[3-(Trimethoxysilyl)propyl]acetamide” involves the addition reaction of trichlorosilane with allyl chloride under the catalysis of chloroplatinic acid, followed by amination with ethylenediamine, and then methanolysis .


Molecular Structure Analysis

The molecular structure of “N-[3-(Trimethoxysilyl)propyl]acetamide” is represented by the formula C8H22N2O3Si .


Chemical Reactions Analysis

“N-[3-(Trimethoxysilyl)propyl]acetamide” can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .


Physical And Chemical Properties Analysis

“N-[3-(Trimethoxysilyl)propyl]acetamide” is a colorless and odorless liquid, soluble in water and most organic solvents.

Scientific Research Applications

    Application in Silica Aerogels

    • Scientific Field : Material Science .
    • Summary of Application : N-[3-(Trimethoxysilyl)propyl]acetamide is used along with tetramethyl orthosilicate to produce an organically-modified silica network . This network can be reinforced by adding 1, 6-bis(trimethoxysilyl)hexane or 1, 4-bis(triethoxysilyl)-benzene as spacers and tris[2-(acryloyloxy)ethyl] isocyanurate .
    • Methods of Application : The compound is used as a precursor in the synthesis of silica aerogels. The aerogels are then doped with silica-functionalized magnetite nanoparticles .
    • Results or Outcomes : The resulting hybrid aerogels have shown an interesting combination of thermal insulation and mechanical properties. They also exhibit magnetic behavior, which can be useful for applications including magnetic separation and drug delivery .

    Application in Heavy Metal Adsorption

    • Scientific Field : Environmental Chemistry .
    • Summary of Application : N-[3-(Trimethoxysilyl)propyl]acetamide-modified halloysite is used for Cr(III) and Ni(II) adsorption from aqueous solution .
    • Methods of Application : The compound is used to modify Indonesian natural halloysite, a type of clay mineral. The modified halloysite is then used to adsorb heavy metals from wastewater .
    • Results or Outcomes : The modified halloysite showed good adsorption capacities, with removal percentages of heavy metals reaching 90% for metal concentrations of environmental relevance .

    Application in Nanoparticle Functionalization

    • Scientific Field : Nanotechnology .
    • Summary of Application : N-[3-(Trimethoxysilyl)propyl]acetamide is used as a linker to an acrylate-based matrix polymer in the functionalization of barium titanate nanoparticles (BTONP) .
    • Methods of Application : The compound is used in the functionalization process parameters of BTONP .
    • Results or Outcomes : The study is still ongoing, and the results are not yet available .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause serious eye damage, skin sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

“N-[3-(Trimethoxysilyl)propyl]acetamide” can be used as a conducting polymer (CP). It has potential applications in modifying the surface characteristics and enhancing the wettability, dispersion of nanomaterials, and selective absorption . It can also be used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions .

properties

IUPAC Name

N-(3-trimethoxysilylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4Si/c1-8(10)9-6-5-7-14(11-2,12-3)13-4/h5-7H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLQREJGIDQFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611562
Record name N-[3-(Trimethoxysilyl)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamidopropyltrimethoxysilane

CAS RN

57757-66-1
Record name N-[3-(Trimethoxysilyl)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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